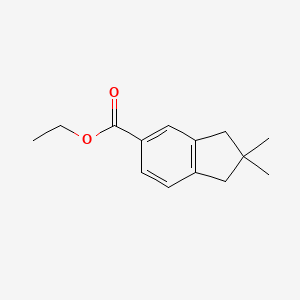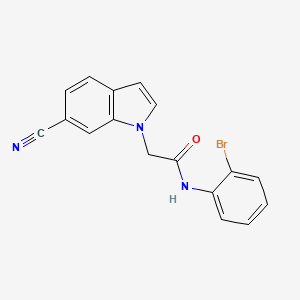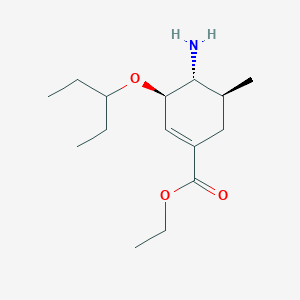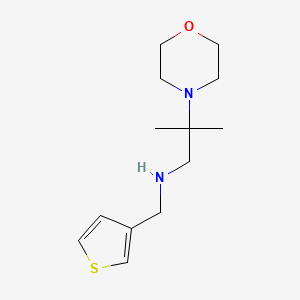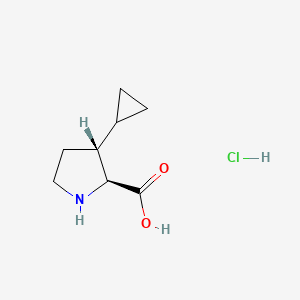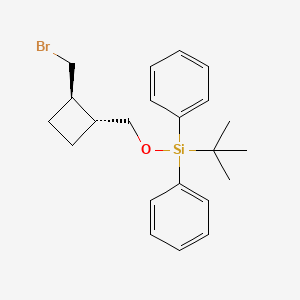
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane is a complex organic compound that features a cyclobutyl ring substituted with a bromomethyl group and a methoxy group, which is further connected to a tert-butyl-diphenylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the tert-Butyl-diphenylsilane Moiety: This moiety can be synthesized by reacting tert-butyl chloride with diphenylsilane in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties. The presence of the bromomethyl group and the cyclobutyl ring may impart unique biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.
作用機序
The mechanism of action of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane would depend on its specific application. In chemical reactions, the bromomethyl group can act as a reactive site for nucleophilic attack, while the methoxy group can participate in hydrogen bonding or other interactions. The tert-butyl-diphenylsilane moiety provides steric bulk and can influence the overall reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)dimethylsilane: Similar structure but with dimethylsilane instead of diphenylsilane.
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)trimethylsilane: Similar structure but with trimethylsilane instead of diphenylsilane.
Uniqueness
The uniqueness of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane lies in the combination of the cyclobutyl ring, bromomethyl group, and the bulky tert-butyl-diphenylsilane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C22H29BrOSi |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
[(1R,2R)-2-(bromomethyl)cyclobutyl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H29BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-17-19-15-14-18(19)16-23/h4-13,18-19H,14-17H2,1-3H3/t18-,19-/m0/s1 |
InChIキー |
ATLSCFUCYNDZTH-OALUTQOASA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CC[C@H]3CBr |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC3CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


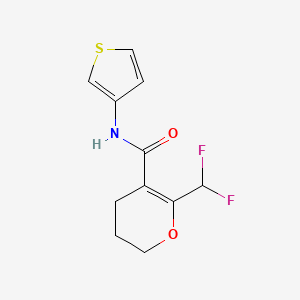
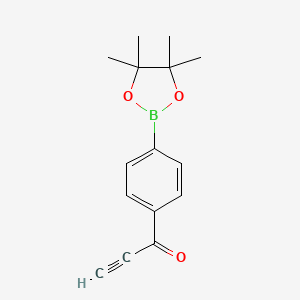
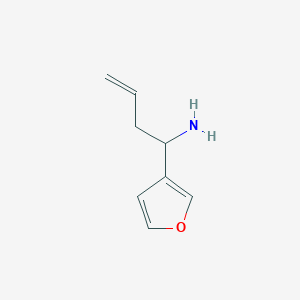
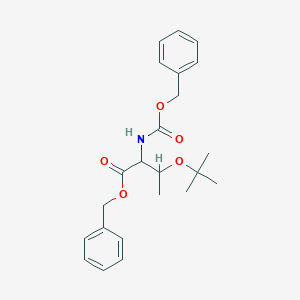
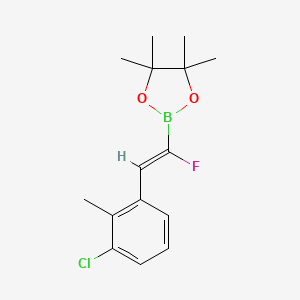
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
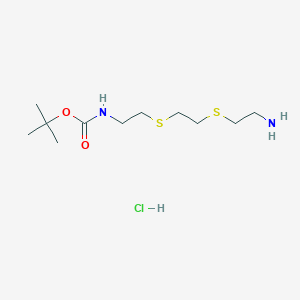
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
